2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
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Overview
Description
2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine is an organic compound with a complex polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenation or alkylation reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like iodine or bromine. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-D][1,4]oxazepines .
Scientific Research Applications
2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-3-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
- 9-Fluoro-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
Uniqueness
2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C12H11IN2O2 |
---|---|
Molecular Weight |
342.13 g/mol |
IUPAC Name |
2-iodo-9-methoxy-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine |
InChI |
InChI=1S/C12H11IN2O2/c1-16-8-2-3-9-10(6-8)17-5-4-15-7-11(13)14-12(9)15/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
WOPOOHOTBANVGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC(=CN3CCO2)I |
Origin of Product |
United States |
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